molecular formula C6H8O3 B562591 2-Hydroxy-3-methoxycyclopent-2-en-1-one CAS No. 100191-44-4

2-Hydroxy-3-methoxycyclopent-2-en-1-one

Cat. No.: B562591
CAS No.: 100191-44-4
M. Wt: 128.127
InChI Key: ABAAFOHUIQBSPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-3-methoxycyclopent-2-en-1-one is an organic compound with a unique structure that includes a hydroxyl group, a methoxy group, and a cyclopentenone ring

Chemical Reactions Analysis

2-Hydroxy-3-methoxycyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones.

    Reduction: Reduction reactions can convert it into cyclopentanone derivatives.

    Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

2-Hydroxy-3-methoxycyclopent-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-methoxycyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. This interaction can lead to the formation of stable products, which can then participate in further chemical or biological processes .

Comparison with Similar Compounds

2-Hydroxy-3-methoxycyclopent-2-en-1-one can be compared with similar compounds such as:

Properties

CAS No.

100191-44-4

Molecular Formula

C6H8O3

Molecular Weight

128.127

IUPAC Name

2-hydroxy-3-methoxycyclopent-2-en-1-one

InChI

InChI=1S/C6H8O3/c1-9-5-3-2-4(7)6(5)8/h8H,2-3H2,1H3

InChI Key

ABAAFOHUIQBSPJ-UHFFFAOYSA-N

SMILES

COC1=C(C(=O)CC1)O

Synonyms

2-Cyclopenten-1-one,2-hydroxy-3-methoxy-(6CI)

Origin of Product

United States

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